Tert-butyl methoxy(3-oxo-3-phenylpropyl)carbamate
Description
Tert-butyl methoxy(3-oxo-3-phenylpropyl)carbamate is a nitrogen-containing heterocyclic compound characterized by a tert-butyl carbamate group, a methoxy substituent, and a 3-oxo-3-phenylpropyl chain. The phenyl group introduces aromaticity, which may influence solubility, metabolic stability, and interactions with biological targets.
Properties
IUPAC Name |
tert-butyl N-methoxy-N-(3-oxo-3-phenylpropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16(19-4)11-10-13(17)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIFBOMSAKCZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)C1=CC=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methoxy(3-oxo-3-phenylpropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-oxo-3-phenylpropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The general reaction scheme is as follows:
tert-Butyl chloroformate+3-oxo-3-phenylpropylamine→tert-butyl methoxy(3-oxo-3-phenylpropyl)carbamate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl methoxy(3-oxo-3-phenylpropyl)carbamate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Oxidation and Reduction: The phenylpropyl moiety can undergo oxidation and reduction reactions, although the carbamate group itself is generally stable under these conditions.
Common Reagents and Conditions
Acidic Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for the removal of the tert-butyl group.
Basic Hydrolysis: Sodium hydroxide (NaOH) can be used for the hydrolysis of the carbamate group.
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
Tert-butyl methoxy(3-oxo-3-phenylpropyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl methoxy(3-oxo-3-phenylpropyl)carbamate involves the formation of a stable carbamate linkage with amines. This linkage can be cleaved under specific conditions, releasing the free amine and tert-butyl alcohol . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein modification .
Comparison with Similar Compounds
Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate (Compound 155)
Ethyl (1-(4-nitrophenyl)-3-oxo-3-phenylpropyl)carbamate
- Structural Differences : Features a 4-nitrophenyl group and an ethyl carbamate instead of tert-butyl methoxy.
- Functional Implications : The nitro group introduces strong electron-withdrawing effects, which may enhance electrophilicity at the 3-oxo position but reduce metabolic stability due to nitroreductase susceptibility .
tert-Butyl (3-(4-nitrophenyl)propyl)carbamate
- Structural Differences : Replaces the 3-oxo group with a propyl chain and includes a 4-nitrophenyl substituent.
Enzyme Modulation
Compounds like 2(3)-tert-butyl-4-hydroxyanisole (BHA) demonstrate that tert-butyl-containing antioxidants can elevate glutathione S-transferase (GST) and epoxide hydratase activities in rodent liver by 5- to 11-fold .
Data Tables
Table 1: Key Structural and Functional Comparisons
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